2,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Overview
Description
2,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene (PCN) is a synthetic organic compound with a unique chemical structure composed of five cyclopentane rings fused to one naphthalene ring. This compound is known for its high melting point of 170°C and boiling point of 280°C, making it stable under normal conditions. PCN is a colorless liquid with a strong odor and is highly lipophilic, allowing it to easily penetrate biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: PCN can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 2,3-dimethyl-1,3-butadiene with an appropriate catalyst.
Diels-Alder Reaction: This reaction involves 2,3,3-trimethyl-1,3-butadiene and naphthalene.
Reaction with Isobutyraldehyde: Naphthalene can be reacted with isobutyraldehyde to produce PCN.
Industrial Production Methods: The industrial production of PCN typically involves optimizing these synthetic routes to achieve higher yields and purity. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to characterize and purify the synthesized PCN.
Chemical Reactions Analysis
Types of Reactions: PCN undergoes various chemical reactions, including:
Oxidation: PCN can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to obtain reduced forms of PCN.
Substitution: Substitution reactions can introduce different functional groups into the PCN molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of PCN.
Scientific Research Applications
PCN has several scientific research applications, including:
Chemistry: PCN is used as a synthetic intermediate in organic synthesis.
Biology: PCN exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties in vitro and in vivo.
Medicine: PCN is being explored for its potential therapeutic applications in treating various diseases.
Industry: PCN is used as a synthetic flavoring agent in food and beverages.
Mechanism of Action
The mechanism by which PCN exerts its effects involves the production of reactive oxygen species (ROS) and the activation of NAD(P)H:quinone oxidoreductase 1 (NQO1). The production of ROS causes damage to cancer cells, leading to cell death, while the activation of NQO1 leads to the depletion of NAD+ in cancer cells, resulting in cell death.
Comparison with Similar Compounds
PCN is unique due to its highly lipophilic nature and its ability to penetrate biological membranes easily. Similar compounds include:
2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol: This compound has a similar molecular structure but different functional groups.
4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthol: This compound has a similar core structure but different substituents.
PCN's unique properties and applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2,5,5,8,8-pentamethyl-6,7-dihydro-1H-cyclopenta[b]naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-12-8-13-10-15-16(11-14(13)9-12)18(4,5)7-6-17(15,2)3/h8,10-11H,6-7,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKECIXZVHLGIJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C1)C(CCC3(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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